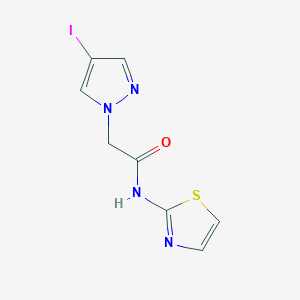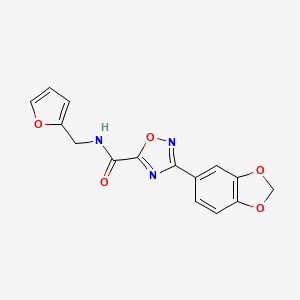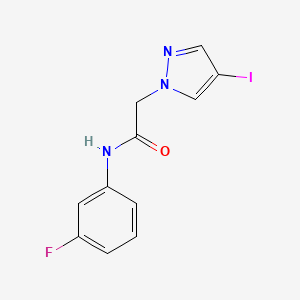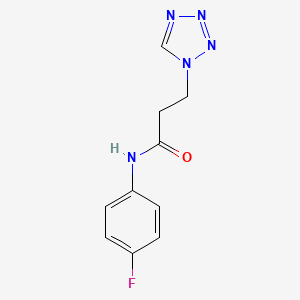
1H-Pyrazole-1-acetamide, 4-iodo-N-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The iodinated pyrazole and the thiazole are coupled through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the iodine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole and thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Applications in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a bromine atom instead of iodine.
2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of iodine.
2-(4-FLUORO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE can impart unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions and reactivity.
Properties
Molecular Formula |
C8H7IN4OS |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H7IN4OS/c9-6-3-11-13(4-6)5-7(14)12-8-10-1-2-15-8/h1-4H,5H2,(H,10,12,14) |
InChI Key |
PATSJDIQKHTEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11064072.png)

![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11064096.png)
methanone](/img/structure/B11064103.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11064120.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)


![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11064150.png)
![2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)

![3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)
